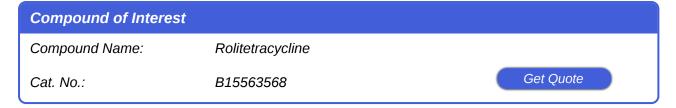


An In-Depth Technical Guide to Rolitetracycline: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1] It is a prodrug of tetracycline, designed for parenteral administration, offering increased water solubility.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and antibacterial activity of Rolitetracycline. Detailed experimental protocols for its synthesis and the determination of its key properties are also presented, adhering to standardized methodologies.

Chemical Structure and Identification

Rolitetracycline, chemically known as N-(Pyrrolidinomethyl)tetracycline, is synthesized through a Mannich condensation of tetracycline with formaldehyde and pyrrolidine.[4] This modification of the C-2 carboxamide group of tetracycline enhances its water solubility.[2]

Table 1: Chemical Identifiers of Rolitetracycline



Identifier	Value	
IUPAC Name	(4S,4aS,5aS,6S,12aR)-4- (dimethylamino)-1,6,10,11,12a-pentahydroxy-6- methyl-3,12-dioxo-N-(pyrrolidin-1- ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2- carboxamide	
CAS Number	751-97-3	
Molecular Formula	C27H33N3O8	
Molecular Weight	527.57 g/mol	
InChI	InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3, (H,28,36)/t14-,15-,20-,26+,27-/m0/s1	
InChlKey	IKQRPFTXKQQLJF-IAHYZSEUSA-N	
SMILES	C[C@]1(O)C2=C(C(=O)c3cccc(O)c31)C(=O) [C@H]1INVALID-LINK C(O)=C(C(=O)NCN2CCCC2)C1(O)O	
Synonyms	Pyrrolidinomethyltetracycline, Reverin, Syntetrin, Velacycline	

Physicochemical Properties

The physicochemical properties of **Rolitetracycline** are crucial for its formulation, delivery, and pharmacokinetic profile.

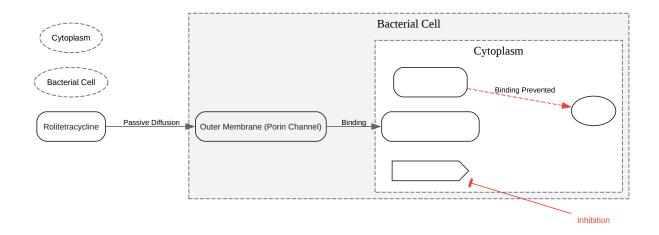
Table 2: Physicochemical Properties of Rolitetracycline



Property	Value	Reference
Appearance	Yellow to orange solid	
Melting Point	163.5 °C	_
Water Solubility	555,000 mg/L	_
рКа	7.4	_
LogP (Octanol-Water Partition Coefficient)	-0.320 to 0.05	-

Mechanism of Action and Antibacterial Spectrum Mechanism of Action

Rolitetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[5] The molecule passively diffuses through porin channels in the bacterial outer membrane and subsequently binds reversibly to the 30S ribosomal subunit.[6] This binding event physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[6]





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Caption: Mechanism of action of Rolitetracycline.

Antibacterial Spectrum

Rolitetracycline demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[3] However, comprehensive and recent data on its minimum inhibitory concentrations (MICs) against a wide range of clinical isolates are limited. The available data indicates activity against Staphylococcus aureus and Escherichia coli.

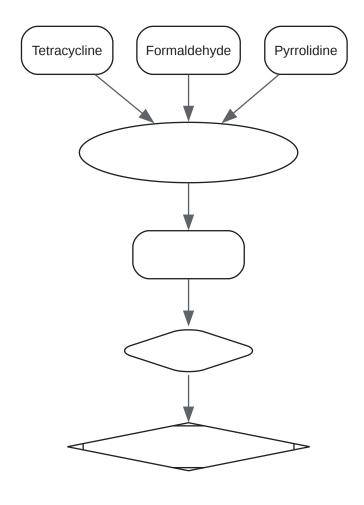
Table 3: Minimum Inhibitory Concentration (MIC) of Rolitetracycline against Selected Bacteria

Bacterial Species	Strain	MIC (μg/mL)	Reference
Escherichia coli	20 serotypes	<0.012 (for 27 out of 20 strains in serum)	
Staphylococcus aureus	16 strains	Varies (bactericidal concentrations are at least 4x higher than bacteriostatic)	
Pseudomonas aeruginosa	-	Data not available	-
Enterococcus faecalis	-	Data not available	_
Anaerobic bacteria	-	Data not available	_

Experimental Protocols Synthesis of Rolitetracycline

The following protocol is based on the Mannich reaction described in the patent literature.





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Caption: Workflow for the synthesis of Rolitetracycline.

Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve tetracycline base in tert-butyl alcohol.
- Reagent Addition: To the stirred solution, add formaldehyde (as a solution or paraformaldehyde) followed by the slow addition of pyrrolidine. The reaction is typically carried out at ambient temperature.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the consumption of the starting material is complete.
- Isolation: Upon completion, the product, **Rolitetracycline**, may precipitate from the reaction mixture. The solid is collected by filtration.



 Purification: The crude product is purified by recrystallization from an appropriate solvent system to yield pure Rolitetracycline.

Determination of Physicochemical Properties

This protocol adheres to the general principles outlined in pharmacopeias.[1][7][8]

- Sample Preparation: A small amount of finely powdered, dry Rolitetracycline is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Measurement: The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the
 expected melting point.
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

This method is based on the WHO guidelines for biopharmaceutics classification.[9]

- Sample Preparation: An excess amount of Rolitetracycline is added to a flask containing a known volume of purified water (or buffer of a specific pH).
- Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25
 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: The suspension is filtered through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solid.
- Analysis: The concentration of Rolitetracycline in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

This is a standard method for determining the dissociation constant of ionizable compounds. [10][11]

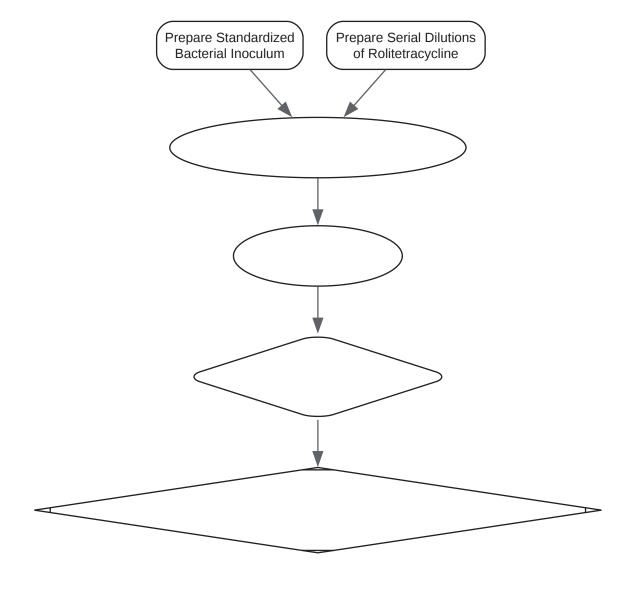
• Solution Preparation: A precise amount of **Rolitetracycline** is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.



- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
- Data Analysis: The pH is recorded after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]





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